1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Herbicide Plant Growth Regulation Seed Germination

Radish-selective phytotoxicity studies demand precise molecular tools. 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS 16018-49-8) selectively inhibits radish germination while sparing rice, barnyard grass, and Atriplex gmelinii. • Species-selective phytotoxin for targeted germination studies • Structurally matched negative control for Rac1 (no CF₃ = no Rac1 activity) • Core scaffold for phenyl-ring SAR derivatization Reliable supply for agrochemical and medicinal chemistry research.

Molecular Formula C13H15N5
Molecular Weight 241.29 g/mol
CAS No. 16018-49-8
Cat. No. B095238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine
CAS16018-49-8
Molecular FormulaC13H15N5
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C
InChIInChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18)
InChIKeyVPUNGERWGVXPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS 16018-49-8): Compound Profile and Procurement Context


1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS 16018-49-8) is a guanidine derivative with the molecular formula C₁₃H₁₅N₅ and a molecular weight of 241.29 g/mol . The compound features a pyrimidine ring substituted with methyl groups at the 4 and 6 positions, connected to a phenyl-substituted guanidine moiety . This structural scaffold belongs to the class of 2-arylguanidino-4,6-dimethylpyrimidines, which have been investigated for herbicidal activity [1] and as intermediates in fungicide synthesis .

Why 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine Cannot Be Replaced by Generic Guanidinopyrimidines


Generic substitution fails for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine because subtle modifications to the phenyl ring and pyrimidine core profoundly alter both potency and selectivity profiles. In the guanidinopyrimidine class, 2-arylguanidino-4,6-dimethylpyrimidine derivatives demonstrate stronger herbicidal activity than their 2-alkylguanidine counterparts [1], establishing the functional necessity of the aryl substitution. Furthermore, a directly comparable analog—1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (ZINC69391, CAS 303094-67-9)—exhibits nanomolar-level Rac1 inhibitory activity and antimetastatic efficacy in vivo , whereas the unsubstituted phenyl analog (CAS 16018-49-8) lacks any reported Rac1 activity and instead displays distinct selectivity in plant germination assays [2]. This divergence confirms that even a single substituent change (H → CF₃) on the phenyl ring produces fundamentally different biological fingerprints, precluding any assumption of functional interchangeability without direct experimental validation.

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Quantified Differentiation Evidence


Herbicidal Selectivity: Species-Specific Germination Inhibition by 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine

In a systematic evaluation of ~60 pseudopurine and guanidinopyrimidine derivatives, 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (Compound VI, CAS 16018-49-8) demonstrated a uniquely narrow spectrum of activity, inhibiting radish germination while showing no inhibitory effect on rice, barnyard grass, or Atriplex gmelinii seedlings [1]. This contrasts sharply with other compounds in the same study, such as Compounds I (CAS 35186-71-1) and II (CAS 37140-02-6), which strongly inhibited rice seedling root growth, and Compounds III (CAS 56347-19-4) and IV (CAS 51646-15-2), which markedly inhibited barnyard grass but spared rice [1].

Herbicide Plant Growth Regulation Seed Germination

Comparative Analysis with ZINC69391: Structural Determinants of Rac1 Inhibitory Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS 16018-49-8) shares an identical core scaffold with ZINC69391 (CAS 303094-67-9, 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine), differing only by substitution of the phenyl ring ortho-hydrogen with a trifluoromethyl group . ZINC69391 is a selective Rac1 inhibitor that interferes with Rac1-Dock180 interaction, reduces Rac1-GTP levels, and induces apoptosis, with in vitro IC₅₀ values ranging from 41 to 54 μM against U937, HL-60, KG1A, and Jurkat leukemia cell lines . In vivo, ZINC69391 at 25 mg/kg (i.p.) reduces metastatic lung colonization by approximately 60% in BALB/c mice bearing F3II mammary carcinoma cells .

Rac1 Inhibitor Cancer Apoptosis

Herbicidal Potency Hierarchy: Aryl vs. Alkyl Guanidinopyrimidines

Structure-activity relationship studies within the guanidinopyrimidine class establish that 2-arylguanidino-4,6-dimethylpyrimidine derivatives exhibit stronger herbicidal activity compared to 2-alkylguanidine analogs [1]. This class-level finding supports the functional relevance of the aryl (phenyl) substitution present in CAS 16018-49-8, distinguishing it from structurally simpler 2-alkylguanidino-4,6-dimethylpyrimidines that lack the aromatic moiety [1].

Herbicide Agrochemical SAR

Optimal Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS 16018-49-8)


Radish-Selective Plant Growth Regulation Research

Based on direct head-to-head comparison data demonstrating that CAS 16018-49-8 (Compound VI) inhibits radish germination while sparing rice, barnyard grass, and Atriplex gmelinii [1], this compound is specifically suitable for studies investigating species-selective phytotoxicity mechanisms or for developing radish-targeted growth regulators where minimal off-target effects on grass and cereal species are required. Researchers should prioritize this compound over other guanidinopyrimidines (e.g., Compounds I-IV) that exhibit different species selectivity profiles.

Negative Control for Rac1 Inhibitor Studies

Given that ZINC69391 (CAS 303094-67-9)—the ortho-CF₃ substituted analog of CAS 16018-49-8—is an established Rac1 inhibitor with IC₅₀ values of 41-54 μM in leukemia cells and 60% in vivo antimetastatic efficacy , CAS 16018-49-8 serves as an appropriate negative control scaffold in experiments validating Rac1-dependent mechanisms. The absence of the CF₃ group on the phenyl ring abolishes Rac1 inhibitory activity, providing a structurally matched inactive comparator for target engagement studies.

SAR Scaffold for Guanidinopyrimidine Derivatization

CAS 16018-49-8 represents a core 2-arylguanidino-4,6-dimethylpyrimidine scaffold that, based on class-level evidence, confers stronger herbicidal activity compared to 2-alkylguanidine analogs [2]. This compound is therefore suitable as a starting material for derivatization campaigns exploring phenyl ring substitutions to modulate biological activity—exemplified by the dramatic activity shift observed with ortho-CF₃ substitution yielding Rac1 inhibition . Procurement for medicinal chemistry or agrochemical SAR programs is justified by the established scaffold-activity relationship.

Fungicide Intermediate Synthesis Reference

1-Phenylguanidine, the phenylguanidine substructure present in CAS 16018-49-8, is a documented intermediate in the synthesis of fungicides including methylcytosamine and cytosamine . Researchers engaged in fungicide development or related heterocyclic chemistry may select CAS 16018-49-8 as a structurally related reference compound or as an alternative intermediate scaffold for exploring pyrimidine-containing antifungal agents.

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